3-(2-chloro-10-phenothiazinyl)-1-propanamine is a member of phenothiazines.
Didemethylchlorpromazine
CAS No.: 2095-17-2
Cat. No.: VC21348442
Molecular Formula: C15H15ClN2S
Molecular Weight: 290.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2095-17-2 |
---|---|
Molecular Formula | C15H15ClN2S |
Molecular Weight | 290.8 g/mol |
IUPAC Name | 3-(2-chlorophenothiazin-10-yl)propan-1-amine |
Standard InChI | InChI=1S/C15H15ClN2S/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15/h1-2,4-7,10H,3,8-9,17H2 |
Standard InChI Key | ZTQZBABFEUDZFE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN |
Canonical SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN |
Chemical Identity and Structure
Didemethylchlorpromazine, also known as 3-(2-chlorophenothiazin-10-yl)propan-1-amine, is a demethylated metabolite of chlorpromazine. It is formed through the N-demethylation of chlorpromazine, resulting in a compound with modified pharmacological properties compared to its parent drug.
Basic Chemical Properties
The compound possesses several defining chemical characteristics as outlined in Table 1:
Property | Value |
---|---|
CAS Number | 2095-17-2 |
Molecular Formula | C15H15ClN2S |
Molecular Weight | 290.8 g/mol |
IUPAC Name | 3-(2-chlorophenothiazin-10-yl)propan-1-amine |
Standard InChIKey | ZTQZBABFEUDZFE-UHFFFAOYSA-N |
Related CAS | 3763-80-2 (mono-hydrochloride) |
Table 1: Chemical properties of Didemethylchlorpromazine
Structural Characteristics
Didemethylchlorpromazine retains the core phenothiazine structure of chlorpromazine but lacks the two methyl groups on the terminal amino group. This structural modification occurs through metabolic N-demethylation processes and results in a primary amine at the terminus of the propyl chain instead of the tertiary amine found in chlorpromazine. The structural formula can be represented as C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN, highlighting the phenothiazine ring system with the chlorine substituent and the aminopropyl side chain.
Relationship to Chlorpromazine
Didemethylchlorpromazine is derived from chlorpromazine, a well-established antipsychotic medication. Understanding this relationship provides important context for appreciating the unique properties of didemethylchlorpromazine.
Comparative Chemical Structure
While chlorpromazine has the molecular formula C17H19ClN2S, didemethylchlorpromazine has the formula C15H15ClN2S, reflecting the loss of two methyl groups . This structural difference is significant as it changes the physicochemical properties of the compound, potentially affecting its receptor binding profile and pharmacological activities.
Metabolic Relationship
Didemethylchlorpromazine is formed through the metabolic N-demethylation of chlorpromazine. This process is part of the normal metabolic pathway for chlorpromazine in humans and other organisms, where hepatic enzymes sequentially remove the methyl groups from the tertiary amine. This relationship categorizes didemethylchlorpromazine as a metabolite rather than just a structural analog of chlorpromazine.
Pharmacological Properties
The pharmacological profile of didemethylchlorpromazine shares some similarities with chlorpromazine but also exhibits distinct characteristics due to its structural modifications.
Receptor Binding Profile
While specific receptor binding data for didemethylchlorpromazine is limited in the search results, it likely retains some of the receptor affinities of its parent compound chlorpromazine. Chlorpromazine is known to have strong antiadrenergic and weak peripheral anticholinergic activity, with a significant ganglionic blocking action . The demethylation process may modify these receptor interactions, potentially altering the compound's pharmacodynamic profile.
Research Applications and Findings
Didemethylchlorpromazine has been the subject of various research investigations, particularly in the context of its potential applications in addressing multidrug resistance in cancer treatment.
Molecular Docking Studies
In a significant research finding, didemethylchlorpromazine has been identified as a potential inhibitor against multidrug resistance through molecular modeling and docking studies . In these studies, didemethylchlorpromazine was found to have a docking score of -9.12, ranking it fifth among the compounds tested, as shown in Table 2:
No | ORIGINAL.ID | Docking score | Compound Name |
---|---|---|---|
1 | NSC636674 | -9.46 | (3E,5E)-3,5-dibenzylidenepiperidin-4-ol |
2 | NSC132828 | -9.40 | N-(2,6-diphenylpiperidin-4-ylidene)hydroxylamine |
3 | NSC132835 | -9.38 | 2,6-diphenylpiperidin-4-amine |
4 | AF-407/13462035 | -9.21 | 6-(4-chlorophenyl)-3-(3-pyridinyloxy)-2H-pyran-2-imine |
5 | NSC168977 | -9.12 | Didemethylchlorpromazine |
6 | S341886 | -9.08 | 4-Benzylideneaminoantipyrine |
7 | NSC13240 | -9.00 | 2-(2-pyridin-3-yl-1H-indol-3-yl)ethanamine |
Table 2: Docking scores of potential small molecule inhibitors
NEK2 Inhibition Mechanism
Research suggests that didemethylchlorpromazine may exert its activity against multidrug resistance through inhibition by binding to NIMA-related kinase 2 (NEK2) . This mechanism represents a potentially novel approach to addressing drug resistance in cancer treatment. The compound was identified through in silico screening and molecular modeling techniques, with its binding to NEK2 predicted to disrupt processes that contribute to multidrug resistance in cancer cells .
Phototoxicity and Photogenotoxicity
One of the most notable characteristics of didemethylchlorpromazine is its enhanced phototoxicity and photogenotoxicity compared to its parent compound, chlorpromazine.
Photosensitizing Properties
Studies have demonstrated that didemethylchlorpromazine induces significant DNA damage upon exposure to ultraviolet radiation. This photosensitizing effect is more pronounced than that observed with chlorpromazine, suggesting a structure-activity relationship in which the demethylation process enhances the compound's photoreactivity.
DNA Damage Mechanisms
The photogenotoxicity of didemethylchlorpromazine may involve the generation of reactive oxygen species upon UV irradiation, leading to oxidative DNA damage. Additionally, the compound may form photoadducts with DNA, directly interfering with DNA structure and function. These mechanisms have important implications for both the potential therapeutic applications and safety considerations of didemethylchlorpromazine.
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